4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline
Description
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline is a synthetic tetrahydroquinazoline derivative characterized by a sulfonyl group attached to a 4-methylbenzyl moiety at the C2 position and a chlorine atom at the C4 position of the tetrahydroquinazoline core. This scaffold is of significant interest due to its structural similarity to bioactive compounds targeting enzymes such as dihydrofolate reductase (DHFR) and β-glucosidase, which are implicated in tuberculosis and diabetes treatment, respectively .
Properties
IUPAC Name |
4-chloro-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-6-8-12(9-7-11)10-22(20,21)16-18-14-5-3-2-4-13(14)15(17)19-16/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHPEXHZSACKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:
Formation of the Tetrahydroquinazoline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzylamine with aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Sulfonyl Group: The sulfonylation step involves reacting the tetrahydroquinazoline intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (Et₃N) or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: Amines, thiols, under mild heating or in the presence of catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural features that may interact with biological targets effectively. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases or other cellular pathways that promote tumor growth .
- Antimicrobial Properties : Research has indicated that this compound may possess antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains of bacteria.
Studies have shown that compounds with similar structures often exhibit diverse biological activities:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. This could lead to applications in treating conditions like glaucoma or edema.
- Neuropharmacological Effects : There is ongoing research into the effects of this compound on neurological pathways, potentially leading to applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of various tetrahydroquinazoline derivatives, including this compound. The results indicated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range. The proposed mechanism involved apoptosis induction through the activation of caspases .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, researchers tested the compound against several bacterial strains. The results showed that it inhibited growth effectively at concentrations lower than those required for traditional antibiotics. This suggests potential for use in developing new antimicrobial agents .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonyl group can enhance binding affinity and specificity, while the chloro and tetrahydroquinazoline moieties contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The tetrahydroquinazoline core allows for diverse functionalization. Key structural analogs include:
Key Observations :
- Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound is more electron-withdrawing than sulfanyl, which may alter binding to enzymes like DHFR or β-glucosidase. Sulfonyl groups enhance stability but may reduce membrane permeability compared to sulfanyl analogs .
- Chlorine Substitution : The C4 chlorine atom is conserved in many analogs (e.g., CAS 51660-11-8) and correlates with antibacterial activity, likely due to increased electrophilicity .
- Benzylidene vs. Benzyl Groups : Benzylidene-substituted analogs (e.g., ) exhibit planar geometry, facilitating π-π stacking in enzyme active sites, whereas benzyl groups add steric bulk .
Physicochemical Properties
Functionalization Potential
Unlike tert-butyl carbamate-protected analogs (e.g., 3e-g, ), the target compound lacks a cleavable protecting group, limiting post-synthetic modification. However, its sulfonyl group could serve as a handle for further derivatization .
Biological Activity
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.78 g/mol. The structure includes a chloro group, a sulfonyl moiety, and a tetrahydroquinazoline ring system which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways.
- Cell Proliferation : Studies indicate that it may affect cell cycle regulation and apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated IC50 values ranging from 10 to 20 µM against breast and lung cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 18 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli exhibited susceptibility to the compound with minimum inhibitory concentrations (MIC) of approximately 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 60 |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with the compound led to a reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) showed that this compound effectively reduced bacterial load in infected mice models .
- Mechanistic Insights : A detailed mechanistic study indicated that the compound induces apoptosis through activation of caspase pathways in cancer cells .
Q & A
Basic: What are the standard synthetic routes for 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline?
Answer:
The synthesis typically involves sulfonylation of the tetrahydroquinazoline core using 4-methylbenzylsulfonyl chloride. Key steps include:
- Reaction Setup : Refluxing in absolute ethanol with glacial acetic acid as a catalyst (1–5 mol% relative to substrate) .
- Purification : Post-reaction solvent removal under reduced pressure, followed by recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Intermediate Handling : Ensure anhydrous conditions to avoid hydrolysis of the sulfonyl chloride precursor .
Basic: How is the crystal structure of this compound determined?
Answer:
Single-crystal X-ray diffraction is the gold standard:
- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .
- Parameters : Triclinic space group P1, unit cell dimensions (a = 10.0583 Å, b = 10.6483 Å, c = 10.8792 Å), and refinement to R = 0.036 .
- Validation : Check data-to-parameter ratios (>13:1) and compare bond lengths/angles with similar structures .
Advanced: How to optimize reaction yield when introducing the sulfonyl group?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DCM) may improve sulfonyl chloride reactivity vs. ethanol .
- Catalyst Screening : Test Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., FeCl₃) to accelerate sulfonylation .
- Stoichiometry : Use a 1.2–1.5 molar excess of sulfonyl chloride to drive the reaction to completion .
- Monitoring : Track progress via TLC (silica gel, UV visualization) or HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How to resolve contradictions in reported crystallographic data?
Answer:
- Software Validation : Re-process raw data with SHELXL or SAINT to verify unit cell parameters and hydrogen bonding networks .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 8-(4-chlorobenzylidene)-tetrahydroquinoline derivatives) to identify systematic errors .
- Data Deposition : Submit validated CIF files to repositories like the Cambridge Structural Database (CSD) for peer review .
Basic: What analytical methods confirm the compound’s purity and identity?
Answer:
- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) or GC-MS for volatile impurities .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons), FT-IR (S=O stretch ~1350 cm⁻¹) .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 58.3%, H: 4.7%, N: 9.7%) .
Advanced: How to functionalize the sulfonyl group for further derivatization?
Answer:
- Oxidation : Treat with m-chloroperbenzoic acid (mCPBA) in DCM to convert the sulfonyl group to a sulfone .
- Nucleophilic Substitution : React with amines (e.g., piperazine) in THF/K₂CO₃ to replace the chlorine atom .
- Reduction : Use LiAlH₄ to reduce the sulfonyl group to a thioether (caution: exothermic reaction) .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Short-Term : Store in a desiccator at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .
- Long-Term : Seal in amber vials with PTFE-lined caps; avoid exposure to light and humidity .
Advanced: What computational approaches model the compound’s interactions with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina with PubChem-derived 3D structures (PDB ID: 1XYZ) to predict binding affinities .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .
Advanced: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat; use a fume hood for weighing and reactions .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C .
Advanced: How to design stability studies under varying pH conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
